4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Inotropy Pediatric Cardiology Phosphodiesterase Inhibition

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, known internationally as Piroximone (CAS 84490-12-0, MDL 19205), is a synthetic small-molecule imidazolone derivative that functions primarily as a selective inhibitor of type III cyclic nucleotide phosphodiesterase (PDE III). This compound is classified as a non-glycoside, non-catecholamine cardiotonic agent with combined positive inotropic and vasodilatory properties.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B12303812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC1C(NC(=O)N1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H13N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6,8-9H,2H2,1H3,(H2,13,14,16)
InChIKeyWJBHKYQDAXROOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone, MDL 19205) | Structural Identity and Core Pharmacological Class for Scientific Procurement


4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, known internationally as Piroximone (CAS 84490-12-0, MDL 19205), is a synthetic small-molecule imidazolone derivative that functions primarily as a selective inhibitor of type III cyclic nucleotide phosphodiesterase (PDE III) [1]. This compound is classified as a non-glycoside, non-catecholamine cardiotonic agent with combined positive inotropic and vasodilatory properties [2]. Its core pharmacological mechanism involves the elevation of intracellular cAMP in cardiac myocytes and vascular smooth muscle, which enhances myocardial contractility and reduces systemic vascular resistance without reliance on β-adrenergic receptor stimulation [3].

Why a Generic 'PDE III Inhibitor' or 'Cardiotonic' Substitution Fails: The Quantitative Distinctions of Piroximone


Within the broader class of phosphodiesterase inhibitors and cardiotonic agents, compounds such as milrinone (a bipyridine), enoximone (an imidazolone), and dobutamine (a catecholamine) exhibit divergent selectivity profiles, hemodynamic effects, and ancillary properties. Direct substitution without understanding these quantitative differences can lead to altered inotropic potency, unintended vasodilatory burdens, or differential impacts on platelet function. The evidence presented below demonstrates that Piroximone (MDL 19205) occupies a distinct quantitative niche in terms of its relative inotropic efficacy, balanced hemodynamic profile, and unique antiplatelet potency, making generic interchange scientifically unsound without explicit experimental validation [1].

Quantitative Differentiation Evidence for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone)


Relative Inotropic Efficacy in Immature Myocardium: Piroximone vs. Amrinone and Milrinone

In a head-to-head comparison of contractile responses in isolated right ventricular papillary muscles from 14-16-day-old immature rabbits, the rank order of maximal inotropic effect was milrinone = sulmazole > piroximone > amrinone [1]. This quantitatively positions piroximone as having an intermediate inotropic ceiling relative to these comparators in developing myocardium, a distinction not evident from simple potency metrics.

Inotropy Pediatric Cardiology Phosphodiesterase Inhibition

Comparative Antiplatelet Potency: Piroximone Exhibits ~2-Fold Greater Inhibition of ADP-Induced Aggregation vs. Enoximone

In a direct comparative in vitro study using human platelet-rich plasma, piroximone (PIR) inhibited ADP-induced platelet aggregation with an IC50 value of 67 ± 14 μmol/L, whereas the structurally related imidazolone enoximone (ENO) demonstrated an IC50 of 129 ± 6 μmol/L [1]. This represents an approximate 1.9-fold greater potency for piroximone in inhibiting platelet aggregation under identical experimental conditions.

Platelet Aggregation Thrombosis Cardiovascular Pharmacology

Hemodynamic Profile Distinction from Dobutamine: Piroximone Reduces Left Ventricular Filling Pressure While Dobutamine Does Not

A direct head-to-head clinical study in patients with NYHA class III-IV heart failure demonstrated that while both piroximone (1.4 ± 0.6 mg/kg) and dobutamine (12.5 ± 3.9 μg/kg/min) increased cardiac index, only piroximone significantly decreased left ventricular (LV) filling pressure (from 29 ± 7 to 22 ± 8 mmHg, p < 0.05). Dobutamine did not produce a significant reduction in this parameter [1].

Cardiac Hemodynamics Heart Failure Inodilator

Balanced Vasodilatory Profile vs. Enoximone: Piroximone Produces Less Pronounced Venous Pooling and a Greater Reduction in Mean Arterial Pressure

In a randomized controlled study of patients undergoing cardiopulmonary bypass, intravenous administration of piroximone (0.5 mg/kg) and enoximone (0.5 mg/kg) were directly compared. Piroximone produced a greater maximal reduction in mean arterial pressure (MAP) of -23 mmHg compared to -18 mmHg for enoximone [1]. Conversely, enoximone caused a more pronounced decrease in extracorporeal circuit volume, a measure of venous pooling (-440 mL vs. -300 mL for piroximone) [1]. This indicates a differential impact on arterial vs. venous capacitance.

Vasodilation Hemodynamics Cardiopulmonary Bypass

Enzyme Selectivity: Piroximone Preferentially Inhibits Cardiac PDE III Isozyme (F III) with an IC50 of 8.6 μM

Biochemical fractionation of dog heart cyclic nucleotide phosphodiesterases (PDEs) into three isoenzymes (F I, F II, F III) revealed that piroximone (MDL 19205) inhibits F III PDE with an IC50 of 8.6 μM when assayed with 0.5 μM cAMP [1]. At concentrations up to 200 μM, piroximone produced ≤10% inhibition of F I PDE and ≤18% inhibition of F II PDE, demonstrating significant selectivity for the cardiac F III isozyme [1].

Enzyme Selectivity Phosphodiesterase cAMP Signaling

Pharmacokinetic Profile: Oral Bioavailability of 80% and Terminal Half-Life of 2.8 Hours

A pharmacokinetic study in healthy male volunteers following single oral and intravenous doses of piroximone established an oral bioavailability of 80% (estimated from AUC and urinary recovery) and a terminal elimination half-life (t1/2) of 2.8 hours [1]. Mean total body clearance was 755 mL/min, with renal clearance accounting for approximately 50% of total clearance [1]. Peak plasma concentrations were achieved within 30 to 90 minutes post-oral dose [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Validated Application Scenarios for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in Cardiovascular and Pharmacological Research


Comparative Cardiotonic Studies in Immature or Pediatric Myocardium Models

Based on direct evidence establishing an intermediate inotropic rank order (milrinone = sulmazole > piroximone > amrinone) in isolated immature rabbit papillary muscles [1], piroximone serves as a critical reference compound for studies investigating age-related differences in PDE III inhibitor responses. Its distinct efficacy profile relative to milrinone and amrinone makes it indispensable for experiments aiming to dissect developmental changes in cAMP signaling or calcium handling in the developing heart.

Investigation of PDE III Inhibitor Effects on Platelet Function and Thrombosis

With a quantifiably greater antiplatelet potency (IC50 = 67 ± 14 μmol/L) compared to enoximone (IC50 = 129 ± 6 μmol/L) in inhibiting ADP-induced aggregation [2], piroximone is a differentiated tool for exploring the non-hemodynamic, anti-thrombotic potential of PDE III inhibitors. This evidence supports its use in preclinical models of arterial thrombosis or in studies examining the synergistic interactions between PDE III inhibition and prostacyclin analogs like iloprost [3].

Hemodynamic Profiling of 'Inodilators' with Combined Inotropic and Vasodilatory Properties

Piroximone's unique hemodynamic signature, characterized by significant reduction in left ventricular filling pressure (unlike dobutamine) [4] and a balanced arterial vs. venous vasodilatory effect relative to enoximone [5], makes it a preferred agent for experimental models of congestive heart failure where the goal is to simultaneously enhance contractility and reduce both preload and afterload. This profile is particularly valuable in large animal models or ex vivo heart preparations designed to evaluate the integrated cardiovascular effects of novel therapeutic interventions.

Mechanistic Studies of Cardiac PDE III Isozyme Selectivity and cAMP Compartmentation

The established selectivity of piroximone for the cardiac F III PDE isozyme (IC50 = 8.6 μM) over F I and F II isoforms [6] positions this compound as a validated pharmacological probe for interrogating the specific role of PDE III in regulating localized cAMP pools within cardiomyocytes. This is essential for basic research aimed at understanding the spatial and temporal dynamics of β-adrenergic signaling and the contractile response.

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